molecular formula C10H8ClNO2 B1431815 (4-Chloro-2-cyanophenyl)methyl acetate CAS No. 1432679-22-5

(4-Chloro-2-cyanophenyl)methyl acetate

Cat. No.: B1431815
CAS No.: 1432679-22-5
M. Wt: 209.63 g/mol
InChI Key: KARHIRHASQFDHI-UHFFFAOYSA-N
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Description

(4-Chloro-2-cyanophenyl)methyl acetate is an organic compound with the molecular formula C10H8ClNO2 and a molecular weight of 209.63 g/mol . It is also known by its IUPAC name, 4-chloro-2-cyanobenzyl acetate . This compound is characterized by the presence of a chloro group, a cyano group, and an acetate ester functional group attached to a benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chloro-2-cyanophenyl)methyl acetate typically involves the esterification of 4-chloro-2-cyanobenzyl alcohol with acetic anhydride or acetyl chloride in the presence of a base such as pyridine or triethylamine . The reaction is usually carried out under reflux conditions to ensure complete conversion of the alcohol to the acetate ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to optimize the yield and purity of the product. The reaction conditions are carefully controlled to maintain the desired temperature and pressure, ensuring efficient production.

Chemical Reactions Analysis

Types of Reactions

(4-Chloro-2-cyanophenyl)methyl acetate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Hydrolysis: The acetate ester can be hydrolyzed to yield the corresponding alcohol and acetic acid.

    Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH) in aqueous solutions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).

Major Products Formed

    Nucleophilic Substitution: Substituted derivatives depending on the nucleophile used.

    Hydrolysis: 4-chloro-2-cyanobenzyl alcohol and acetic acid.

    Reduction: 4-chloro-2-aminobenzyl acetate.

Scientific Research Applications

(4-Chloro-2-cyanophenyl)methyl acetate is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of (4-Chloro-2-cyanophenyl)methyl acetate involves its interaction with specific molecular targets, depending on its application. For instance, in biochemical assays, it may act as a substrate for enzymes, undergoing transformation to yield measurable products. In medicinal chemistry, its derivatives may interact with biological receptors or enzymes, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

(4-Chloro-2-cyanophenyl)methyl acetate can be compared with other similar compounds such as:

These comparisons highlight the unique reactivity and versatility of this compound in various chemical and industrial processes.

Properties

IUPAC Name

(4-chloro-2-cyanophenyl)methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO2/c1-7(13)14-6-8-2-3-10(11)4-9(8)5-12/h2-4H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KARHIRHASQFDHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1=C(C=C(C=C1)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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